molecular formula C11H26O3Si B8165230 3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol

3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol

Cat. No.: B8165230
M. Wt: 234.41 g/mol
InChI Key: RADFPCOLUJZLFQ-UHFFFAOYSA-N
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Description

3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl-dimethyl-silanyloxy group attached to an ethoxy-propanol backbone. This compound is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol typically involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The tert-butyl-dimethyl-silanyloxy group can be removed under acidic or basic conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol is unique due to its specific combination of a tert-butyl-dimethyl-silanyloxy group with an ethoxy-propanol backbone. This structure provides stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O3Si/c1-11(2,3)15(4,5)14-10-9-13-8-6-7-12/h12H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADFPCOLUJZLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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